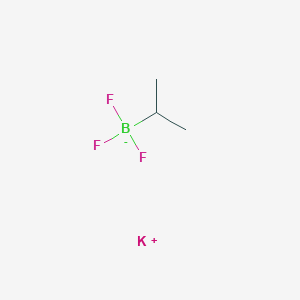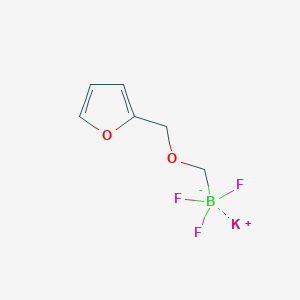
Potassium benzylaminomethyl trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium benzylaminomethyl trifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its stability and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium benzylaminomethyl trifluoroborate can be synthesized through nucleophilic substitution reactions involving potassium halomethyltrifluoroborates. One common method involves the reaction of potassium chloromethyltrifluoroborate with benzylamine in the presence of a base such as potassium hexamethyldisilazide (KHMDS) . The reaction typically proceeds under mild conditions and results in the formation of the desired trifluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is often scaled up using continuous-flow chemistry techniques. This approach allows for the efficient and large-scale preparation of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium benzylaminomethyl trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form biaryl compounds.
Common Reagents and Conditions
Bases: Potassium hexamethyldisilazide (KHMDS) is often used as a base in the synthesis of this compound.
Catalysts: Palladium catalysts are frequently employed in cross-coupling reactions involving this compound.
Major Products
The major products formed from reactions involving this compound include biaryl compounds and other substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium benzylaminomethyl trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium benzylaminomethyl trifluoroborate exerts its effects involves its ability to act as a nucleophilic partner in various chemical reactions. In Suzuki-Miyaura cross-coupling reactions, for example, the compound hydrolyzes to form the corresponding boronic acid, which then participates in the coupling reaction with an aryl halide in the presence of a palladium catalyst . This process involves the formation of a palladium complex, which facilitates the transfer of the aryl group to the boronic acid, resulting in the formation of the desired biaryl product .
Comparison with Similar Compounds
Potassium benzylaminomethyl trifluoroborate can be compared with other organotrifluoroborates, such as:
Potassium phenylethynyl trifluoroborate: Used in similar cross-coupling reactions but with different reactivity patterns.
Potassium trifluoro(N-methylheteroaryl)borates: These compounds are used in cross-coupling reactions with aryl and heteroaryl chlorides.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
potassium;(benzylamino)methyl-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BF3N.K/c10-9(11,12)7-13-6-8-4-2-1-3-5-8;/h1-5,13H,6-7H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSGMOZSGHDWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNCC1=CC=CC=C1)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BF3KN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4,5,16,17,18-Hexahydroxy-8,13-dioxo-11-(3,4,5,11,17,18,19,22,23,34,35-undecahydroxy-8,14,26,31-tetraoxo-9,13,25,32-tetraoxaheptacyclo[25.8.0.02,7.015,20.021,30.024,29.028,33]pentatriaconta-1(35),2,4,6,15,17,19,21,23,27,29,33-dodecaen-10-yl)-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaene-10-carbaldehyde](/img/structure/B7888172.png)

![4-hydroxy-9-[4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/structure/B7888180.png)


![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B7888203.png)

![3-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B7888218.png)






